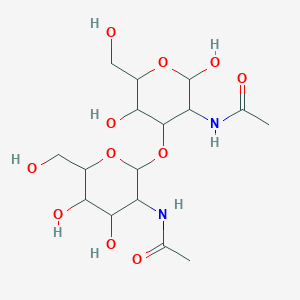

GlcNAc1-beta-3GalNAc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GlcNAc1-beta-3GalNAc, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₈N₂O₁₁ and its molecular weight is 424.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Characterization and Gene Mapping : The Gsl-5 gene in mouse kidney regulates the expression of GlcNAc1-beta-3GalNAc through the UDP-GlcNAc:IV3 beta Gal-Gb4Cer beta-1,6-Glc-NAc transferase (GNT). This enzyme transfers GlcNAc to the C-6 position of GalNAc and has been purified from mouse kidney, showing specific substrate preferences and homology with human core 2 GlcNAc transferase (Sekine et al., 1994).

Mucin Synthesis : A study on pig gastric mucosa revealed an enzyme responsible for the formation of GlcNAc beta 1-3(GlcNAc beta 1-6)Gal-R, which is crucial in the synthesis of the I antigenic determinant in mucin-type oligosaccharides. This enzyme also converts Gal beta 1-3GalNAc-R to mucin core 2 (Brockhausen et al., 1986).

Cancer Research : In breast cancer cells, MUC1 mucin is aberrantly glycosylated, affecting O-glycan core-1 and core-2 structures. The study found variations in glycosyltransferase activities and sialyltransferase activity in cancer cells compared to normal cells, influencing the glycosylation pattern (Brockhausen et al., 1995).

Receptor Activity in Infections : Glycoconjugates containing GlcNAc beta 1 leads to 3Gal beta were identified as receptors for pneumococci attaching to human pharyngeal epithelial cells. This finding has implications for understanding bacterial adhesion and infection mechanisms (Andersson et al., 1983).

Expression Cloning and Gene Transfer : A study involving CHO cells led to the isolation of a cDNA encoding UDP-GlcNAc:Gal beta 1-3GalNAc-R beta 1-6GlcNAc transferase, which is crucial in O-glycan core-2 structure formation and is associated with various biological processes like T-cell activation and immunodeficiency (Bierhuizen & Fukuda, 1992).

Embryonic Development : The expression of GlcNAc-transferase V and core 2 GlcNAc-transferase in the developing mouse embryo suggests their role in synthesizing beta1-6GlcNAc-branched intermediates in glycosylation pathways during embryogenesis (Granovsky et al., 1995).

N-Glycan Biosynthesis and Disease : Research on beta 1,4-N-acetylglucosaminyltransferase III (GnT-III) highlights its regulatory role in N-glycan biosynthesis and potential implications in various biological events and diseases (Ihara et al., 2002).

Metastatic Tumor Cell Lines : A study on murine tumor cell lines found increased activity of UDP-GlcNAc:Gal beta 1-3GalNAc-R beta 1-6-N-acetylglucosaminyltransferase in metastatic lines, controlling polylactosamine synthesis and suggesting its role in tumor progression (Yousefi et al., 1991).

Mechanism of Action

Target of Action

GlcNAc1-beta-3GalNAc, also known as UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase, plays a key role in the control of CD15s expression in human pre-B lymphoid cell lines .

Mode of Action

The compound interacts with its targets by transferring sugar residues to GalNAc on the peptide to form O-glycans . The enzyme activities and transcripts of UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase (Core2GnT) have a significant correlation with the cell surface expression of sLe x antigen .

Biochemical Pathways

The compound affects the synthesis of O-glycans, which are an essential component of mucinous glycoproteins secreted from the mucosal tissue of the esophagus, stomach, and intestine .

Result of Action

The compound’s action results in the formation of O-glycans, which are essential for the function of various glycoproteins . Moreover, the presence of a major ∼150 kDa glycoprotein that carries O-linked oligosaccharides recognized by anti-sLe x monoclonal antibody has been revealed in sLe x-positive pre-B leukemia cell lines .

Future Directions

Biochemical Analysis

Biochemical Properties

GlcNAc1-beta-3GalNAc participates in the formation of O-glycan structures, which are attached to proteins through an O-glycosidic bond . This enzyme activity has been found to correlate with the cell surface expression of sLe x antigen .

Cellular Effects

The presence of this compound influences the function of various types of cells. For instance, it has been observed that the expression of sLe x structures, which are synthesized with the help of this compound, is high in pre-B leukemia and pre-B lymphoma cell lines . These structures are mainly present on the O-linked oligosaccharide chains and their expression can significantly affect cell adhesion capability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the synthesis of O-glycans. The enzyme Core2GnT transfers a GlcNAc to the GalNAc residue on MUC1 mucin, resulting in the synthesis of a core 3 structure . This process involves binding interactions with biomolecules and can lead to changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of O-glycan biosynthesis. It interacts with the enzyme Core2GnT, which transfers a GlcNAc to the GalNAc residue, leading to the synthesis of a core 3 structure .

Properties

IUPAC Name |

N-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGXDMQHNYEUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403472 |

Source

|

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95673-98-6 |

Source

|

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)